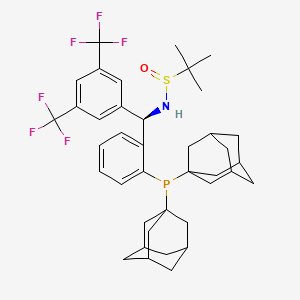
Methyl 3-(sec-butyl)-2-isopropyl-3-methyloxirane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(butan-2-yl)-3-methyl-2-(propan-2-yl)oxirane-2-carboxylate is a complex organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers This compound is characterized by its unique structure, which includes an oxirane ring substituted with various alkyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(butan-2-yl)-3-methyl-2-(propan-2-yl)oxirane-2-carboxylate typically involves the reaction of appropriate alkyl halides with epoxides under basic conditions. One common method is the reaction of 3-methyl-2-(propan-2-yl)oxirane with butan-2-yl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Methyl 3-(butan-2-yl)-3-methyl-2-(propan-2-yl)oxirane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diols, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted oxiranes or open-chain compounds.
科学的研究の応用
Methyl 3-(butan-2-yl)-3-methyl-2-(propan-2-yl)oxirane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which methyl 3-(butan-2-yl)-3-methyl-2-(propan-2-yl)oxirane-2-carboxylate exerts its effects involves the interaction of the oxirane ring with various molecular targets. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of new bonds and functional groups. This reactivity is exploited in various chemical and biological processes.
類似化合物との比較
Similar Compounds
- Ethyl 3-(butan-2-yl)-3-methyl-2-(propan-2-yl)oxirane-2-carboxylate
- Propyl 3-(butan-2-yl)-3-methyl-2-(propan-2-yl)oxirane-2-carboxylate
- Butyl 3-(butan-2-yl)-3-methyl-2-(propan-2-yl)oxirane-2-carboxylate
Uniqueness
Methyl 3-(butan-2-yl)-3-methyl-2-(propan-2-yl)oxirane-2-carboxylate is unique due to its specific substitution pattern on the oxirane ring, which imparts distinct reactivity and properties compared to its analogs. The presence of different alkyl groups can influence the compound’s stability, solubility, and reactivity, making it suitable for specific applications in research and industry.
特性
分子式 |
C12H22O3 |
|---|---|
分子量 |
214.30 g/mol |
IUPAC名 |
methyl 3-butan-2-yl-3-methyl-2-propan-2-yloxirane-2-carboxylate |
InChI |
InChI=1S/C12H22O3/c1-7-9(4)11(5)12(15-11,8(2)3)10(13)14-6/h8-9H,7H2,1-6H3 |
InChIキー |
LWDLMQLNCWMTLN-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C1(C(O1)(C(C)C)C(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



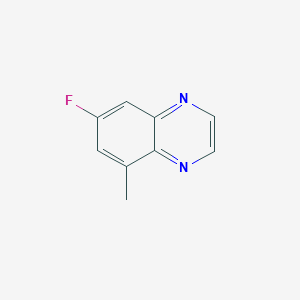
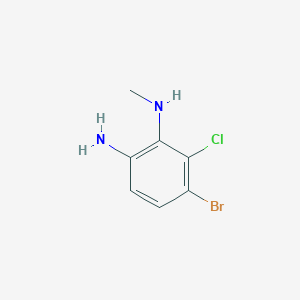
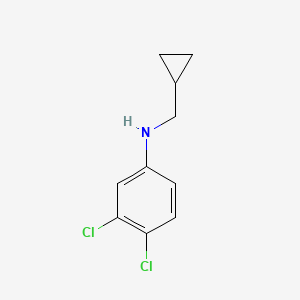
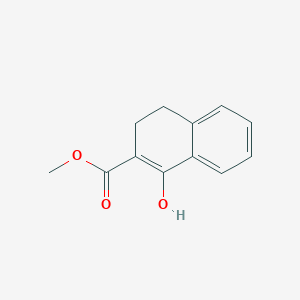
![2-(3-Bromophenyl)-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13653762.png)
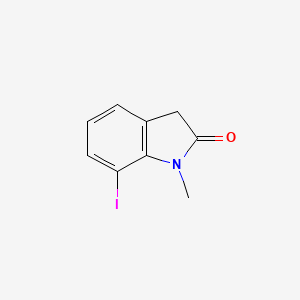
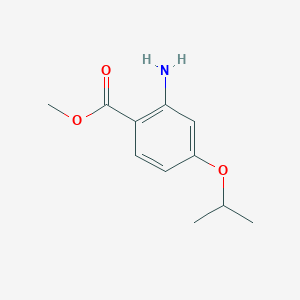

![4-[2-[4-[1-(3-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]phenoxy]ethyl]-1,3-dimethylpiperazin-2-one](/img/structure/B13653782.png)

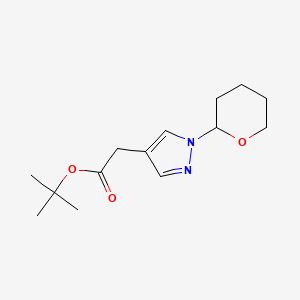
![2-[3-[1-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-oxo-2-azetidinyl]propanoic acid](/img/structure/B13653790.png)
